benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction or related multicomponent protocols. Its structure features a tetrahydropyrimidine core substituted with a benzyl ester at position 5, a 4-fluorophenyl-pyrazole moiety at position 4, and a methyl group at position 5. This compound is part of a broader class of DHPMs known for diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . Notably, its ethyl ester analog (ethyl-4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) has demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, outperforming the standard drug isoniazid .
Properties
IUPAC Name |
benzyl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23FN4O3/c1-18-24(27(34)36-17-19-8-4-2-5-9-19)26(31-28(35)30-18)23-16-33(22-10-6-3-7-11-22)32-25(23)20-12-14-21(29)15-13-20/h2-16,26H,17H2,1H3,(H2,30,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIHHRVCFCPYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group with benzyl alcohol. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
Conditions :
Product :
4-[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Applications :
-
Bioactivity modulation (carboxylic acid derivatives show enhanced target binding in kinase assays) .
Functionalization of the Pyrazole Ring
The 1-phenyl-3-(4-fluorophenyl)-pyrazole moiety participates in electrophilic substitution and cross-coupling reactions:
a) Halogenation
-
Reagents : N-Bromosuccinimide (NBS) or I₂ in acetic acid
-
Position : Bromination at the 5-position of the pyrazole ring (if unsubstituted)
b) Suzuki–Miyaura Coupling
Modification of the Tetrahydropyrimidine Core
The NH and carbonyl groups in the tetrahydropyrimidine ring enable further derivatization:
a) N-Alkylation/Acylation
-
Reagents : Alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl)
-
Conditions : K₂CO₃ in DMF, 60°C, 4–6 h
-
Example Product :
Benzyl 1-acetyl-4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
b) Reduction of the 2-Oxo Group
Photophysical and Solvatochromic Studies
The fluorophenyl-pyrazole unit exhibits solvatochromism in polar solvents:
| Solvent | λ<sub>em</sub> (nm) | Quantum Yield (Φ) |
|---|---|---|
| DMSO | 356 | 0.42 |
| Ethanol | 342 | 0.38 |
| Hexane | 330 | 0.12 |
Data adapted from analogous pyrazole-carbaldehyde derivatives .
Biological Activity-Driven Modifications
Derivatives of this compound show structure-activity relationships (SAR) in antimicrobial and anticancer assays:
| Derivative Substitution | IC₅₀ (μM) vs. S. aureus | IC₅₀ (μM) vs. E. coli |
|---|---|---|
| 4-NO₂-phenyl | 1.53 | 3.43 |
| 4-CO₂H-benzyl | 0.85 | 2.10 |
| Parent compound | 6.11 | 17.21 |
Stability and Degradation
-
Hydrolytic Stability : The benzyl ester resists hydrolysis at pH 5–7 but degrades rapidly in alkaline conditions (pH > 9) .
Key Challenges and Opportunities
-
Stereoselectivity : The tetrahydropyrimidine ring’s C4 position is a stereogenic center; asymmetric synthesis remains underdeveloped.
-
Prodrug Potential : Ester-to-acid conversion in vivo enhances bioavailability .
-
Hybridization : Fusion with triazoles or imidazoles improves target engagement .
This compound’s versatility in medicinal chemistry is underscored by its capacity for modular functionalization, positioning it as a scaffold for antibiotic and anticancer agent development .
Scientific Research Applications
Pharmaceutical Applications
This compound exhibits a range of biological activities that make it valuable in drug development:
a. Anticancer Activity
Research has shown that compounds containing pyrazole and tetrahydropyrimidine moieties can exhibit anticancer properties. The presence of the 4-fluorophenyl group enhances the compound's ability to inhibit cancer cell proliferation by interfering with specific cellular pathways involved in tumor growth .
b. Anti-inflammatory Properties
The benzyl and pyrazole groups contribute to anti-inflammatory effects by modulating the immune response. Studies indicate that similar compounds can reduce inflammation markers in vitro and in vivo, suggesting potential for treating inflammatory diseases .
c. Enzyme Inhibition
Compounds like this have been explored for their ability to inhibit enzymes associated with various diseases, including those involved in metabolic disorders and cancer progression. The unique combination of functional groups allows for selective binding to enzyme active sites .
Material Science Applications
The structural characteristics of benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate also lend it utility in material science:
a. Fluorescent Dyes
Due to its potential fluorescence properties, this compound can be used in the development of fluorescent dyes for imaging applications in biological research. The incorporation of pyrazole units has been linked to enhanced photostability and brightness .
b. Organic Light Emitting Diodes (OLEDs)
Research into similar compounds indicates that they may serve as effective materials in OLED technology due to their electronic properties. The ability to tune the electronic characteristics through structural modifications presents opportunities for optimizing device performance .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways. These interactions result in various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
The ethyl ester analog (ethyl-4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) shares the same core structure as the benzyl ester derivative but differs in the ester group. This minor structural variation significantly impacts bioactivity:
- Anti-tubercular activity : The ethyl ester derivative exhibited superior potency compared to isoniazid, while the benzyl ester’s activity remains understudied .
- Synthetic versatility : The ethyl ester serves as a precursor for further derivatization. For example, hydrazine hydrate treatment yields carbohydrazide derivatives (e.g., compound 2 in ), highlighting the role of the ester group in functional group interconversion .
| Property | Benzyl Ester Derivative | Ethyl Ester Derivative |
|---|---|---|
| Ester Group | Benzyl | Ethyl |
| Anti-tubercular Activity | Not reported | >Isoniazid |
| Derivatization Potential | Limited data | High (e.g., carbohydrazide) |
Nitro-Substituted Analogues
Replacement of the 4-fluorophenyl group with a 4-nitrophenyl group (ethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) enhances anti-tubercular activity, suggesting electron-withdrawing substituents improve target binding or metabolic stability .
Pyrazolo-Pyrimidine Derivatives
Compounds like 5-butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile () share a pyrazole ring but feature a fused pyrazolo-pyrimidine core. Key differences include:
- Core structure : Pyrazolo-pyrimidine vs. tetrahydropyrimidine.
- Substituents : The 4-fluorophenyl group is retained, but the carbonitrile and p-tolyl groups introduce distinct electronic and steric effects.
- Activity : Pyrazolo-pyrimidines are often explored as kinase inhibitors, whereas DHPMs like the benzyl ester derivative are prioritized for antimicrobial applications .
Pyrimidinone Derivatives
2-(4-Benzyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-(trifluoromethyl)-4(3H)-pyrimidinone () contains a trifluoromethyl group, which enhances lipophilicity and metabolic resistance. Unlike the benzyl ester derivative, its pyrimidinone core lacks the tetrahydropyrimidine ring, reducing conformational flexibility .
Research Implications
Ester Group Optimization : The ethyl ester’s superior anti-tubercular activity suggests that smaller ester groups may enhance bioavailability or target engagement.
Substituent Effects : Electron-withdrawing groups (e.g., nitro) improve activity, guiding future design of analogs with halogens or sulfonamides.
Biological Activity
Benzyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrimidine core and a pyrazole moiety, which are known for their diverse biological activities. The presence of the fluorophenyl group enhances its pharmacological properties by influencing lipophilicity and metabolic stability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies evaluating its cytotoxic effects against different cancer cell lines:
These studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Kinase Inhibition : It selectively inhibits key kinases involved in cancer progression, such as Aurora-A kinase, which plays a critical role in cell division.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Study 1: Antitumor Efficacy
In a study conducted by Wei et al., the compound was evaluated for its antitumor efficacy against A549 lung cancer cells. The results indicated an IC50 value of 26 µM, demonstrating significant growth inhibition. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Breast Cancer Inhibition
Xia et al. reported that the compound exhibited potent activity against MCF-7 breast cancer cells with an IC50 value of 0.46 µM. This study highlighted the role of Aurora-A kinase inhibition as a primary mechanism for its anticancer effects.
Q & A
Basic: What synthetic strategies are recommended for preparing this tetrahydropyrimidine carboxylate derivative?
The compound can be synthesized via a modified Biginelli reaction, a three-component condensation of aldehydes, β-keto esters (e.g., benzyl acetoacetate), and thioureas or urea derivatives. A WO₃/ZrO₂ heterogeneous catalyst under solvent-free conditions is effective for achieving high yields (70–85%) and reducing side reactions . Key steps include:
- Catalyst optimization : Use 5% WO₃/ZrO₂ for improved recyclability and reduced reaction time (4–6 hours at 80°C).
- Substituent compatibility : Aryl aldehydes with electron-withdrawing groups (e.g., 4-fluorophenyl) enhance cyclization efficiency.
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using ¹H/¹³C NMR (DMSO-d₆, δ 1.2–2.4 ppm for methyl groups, δ 6.8–8.1 ppm for aromatic protons) .
Basic: How can spectroscopic methods validate the compound’s structural integrity?
- ¹H/¹³C NMR : Identify the tetrahydropyrimidine core (δ 2.3–2.6 ppm for C6-methyl, δ 5.1–5.3 ppm for benzyl ester protons) and pyrazole moiety (δ 7.2–7.9 ppm for fluorophenyl and phenyl groups) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and pyrimidinone groups) and NH stretches (3200–3350 cm⁻¹) .
- Mass spectrometry : ESI-MS ([M+H]+ expected at m/z ~514) verifies molecular weight.
Advanced: What crystallographic methods are suitable for resolving structural ambiguities?
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement, leveraging Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder or anisotropic displacement, critical for confirming stereochemistry at C4 of the tetrahydropyrimidine ring .
- Data deposition : Submit CIF files to the Cambridge Structural Database (CSD) for cross-validation.
Advanced: How should researchers design in vitro assays to evaluate anti-tubercular activity?
- Protocol : Test against Mycobacterium tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA). Include isoniazid as a positive control and DMSO as a negative control.
- Dosage : Use a concentration range of 0.5–50 µg/mL. The compound’s ethyl analog showed MIC₉₀ = 1.2 µg/mL (cf. isoniazid MIC₉₀ = 3.5 µg/mL), suggesting structural modifications (e.g., benzyl ester) may enhance potency .
- Cytotoxicity : Parallel testing on Vero cells (CC₅₀ > 50 µg/mL indicates selectivity).
Advanced: How can synthetic inconsistencies (e.g., low yields) be addressed in scale-up?
- Catalyst deactivation : Regenerate WO₃/ZrO₂ by calcination at 500°C for 4 hours to restore acidic sites .
- Byproduct formation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7). If thiourea adducts persist, increase reaction temperature to 90°C.
- Purification : Use flash chromatography (silica gel, gradient elution) to isolate the product from unreacted aldehyde or β-keto ester.
Advanced: What computational approaches support SAR studies for fluorophenyl analogs?
- Docking studies : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK). The 4-fluorophenyl group may occupy a hydrophobic pocket near NAD+ binding .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) to assess electronic effects (e.g., fluorine’s electron-withdrawing impact on pyrazole ring aromaticity) .
- ADMET prediction : SwissADME predicts moderate permeability (LogP ~3.2) and CYP3A4 metabolism, guiding lead optimization .
Advanced: How is metabolic stability assessed in early-stage drug development?
- Liver microsomal assays : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes.
- Metabolite identification : Look for ester hydrolysis (benzyl → carboxylic acid) and pyrazole hydroxylation using HRMS .
- Half-life (t₁/₂) : Aim for t₁/₂ > 30 minutes; structural modifications (e.g., methyl groups at C6) may slow metabolism .
Advanced: What strategies resolve contradictions in biological activity across analogs?
- Crystallographic vs. solution-state conformations : SCXRD may reveal rigid pyrazole-tetrahydropyrimidine dihedral angles (~15°) that differ from solution NMR data, impacting target binding .
- Batch variability : Ensure consistent enantiomeric purity (via chiral HPLC) if asymmetric centers exist.
- Counterion effects : Compare free base vs. hydrochloride salt solubility (e.g., in PBS pH 7.4) to explain potency discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
